molecular formula C13H20O B011686 1-Adamantan-1-yl-propan-2-one CAS No. 19835-39-3

1-Adamantan-1-yl-propan-2-one

Cat. No. B011686
CAS RN: 19835-39-3
M. Wt: 192.3 g/mol
InChI Key: AIDPAFBRBBMNEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-Adamantan-1-yl-propan-2-one involves several steps, including esterification, alkylation, and cyclization processes. For instance, esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which exhibit high biological activity, were synthesized through alkylation of previously synthesized thiols with corresponding esters of 2-chloroacetic acid (Odyntsova).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been analyzed using spectroscopic methods and computational tools, revealing insights into their electronic and structural characteristics (Sebastian et al., 2014).

Chemical Reactions and Properties

1-Adamantan-1-yl-propan-2-one and its derivatives undergo various chemical reactions, including intramolecular cyclization and Wagner–Meerwein rearrangement, leading to the formation of complex structures with potential biological applications. The reactivity and reaction pathways of these compounds are influenced by their adamantyl group and molecular configuration (Shadrikova et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 1-Adamantan-1-yl-propan-2-one derivatives have been characterized, providing valuable information for their practical applications and synthesis processes. Esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, for example, exhibit high biological activity and solubility in water, making them attractive for further studies (Odyntsova).

Chemical Properties Analysis

The chemical properties of 1-Adamantan-1-yl-propan-2-one derivatives, such as reactivity, stability, and electronic characteristics, have been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the compound's potential for application in various fields, including as bioactive agents and in materials science (Sebastian et al., 2014).

Scientific Research Applications

Novel Anti-inflammatory Agents

A study explored the properties of a compound structurally related to 1-Adamantan-1-yl-propan-2-one, specifically 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, which shows promise as a potential anti-inflammatory agent. The research involved a detailed analysis of its molecular structure, electronic properties, and vibrational spectra, providing insights into its biological activity mechanism (Al-Tamimi et al., 2014).

Chemical Synthesis and Structural Analysis

Another study focused on the synthesis of 1-(Adamantan-1-yl)-1H-1,2,3-triazoles and their salts through adamantylation processes. This research highlights the specific chemical properties and reactivities of adamantane derivatives, which are relevant to a range of scientific applications (Суханов et al., 2019).

Crystal and Molecular Structure Studies

In a related study, novel adamantyl derivatives of N-Aryl substituted 3-Hydroxy-2-methylpyridine-4-ones were synthesized and characterized. The research provided valuable information on the crystal and molecular structures of these compounds, which is essential for understanding their potential scientific applications (Petrović Peroković et al., 2013).

Nonlinear Optical Applications

A study conducted by Rosline Sebastian et al. (2014) investigated the molecular structure and properties of a compound related to 1-Adamantan-1-yl-propan-2-one, specifically 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione. This research is significant for understanding the nonlinear optical applications of such compounds (Rosline Sebastian et al., 2014).

Neurobiological Applications

Joubert (2018) identified 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile as a neurobiological fluorescent ligand. This compound's synthesis and crystallization, along with its potential in receptor and enzyme binding affinity assays, highlight its scientific relevance (Joubert, 2018).

Future Directions

: Dybowski, M. P., Holowinski, P., Typek, R., & Dawidowicz, A. L. (2021). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39(1), 230–239. Link

: Synthesis of 1-(Adamantan-1-yl)propane-1,2-diamine and 1-(Adamantan-1-yl)propan-1-one. Russian Journal of Organic Chemistry, 49(3), 442–444. Link

: Sigma-Aldrich. 1-(Adamantan-1-yl)propan-1-one AldrichCPR. Link

properties

IUPAC Name

1-(1-adamantyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDPAFBRBBMNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395046
Record name 1-Adamantan-1-yl-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantan-1-yl-propan-2-one

CAS RN

19835-39-3
Record name 1-Adamantan-1-yl-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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